N-(4-(dimethylamino)phenethyl)furan-2-carboxamide
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Overview
Description
DMHF is an organic compound with the molecular formula C15H18N2O2 and a molecular weight of 258.321. It possesses a unique combination of physical, chemical, and biological properties that makes it an attractive topic for scientific research.
Physical And Chemical Properties Analysis
DMHF is a solid compound . The physical and chemical properties of DMHF, such as its reactivity, stability, and solubility, are not explicitly mentioned in the available resources.
Scientific Research Applications
Antiviral Applications
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus. Studies on these compounds demonstrate significant anti-influenza activity, highlighting their potential in developing treatments for influenza A virus infections (Yu Yongshi et al., 2017).
Antimicrobial Activity
A series of furan-3-carboxamides showed significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. This underlines their potential as antimicrobial agents (N. Zanatta et al., 2007).
Sustainable Materials
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are explored as sustainable alternatives to polyphthalamides, showing promise in applications as high-performance materials (Yi Jiang et al., 2015).
Chemical Synthesis and Reactivity
The photochemical preparation of 2-dimethylaminophenylfurans and related heterocycles has been investigated, offering insights into the synthesis and chemical properties of these compounds (B. Guizzardi et al., 2000).
Fluorescent Materials
A study on highly water-soluble perylene bisimide derivatives showcases the synthesis and characterization of these compounds, highlighting their strong fluorescence and solubility in water, which could have applications in sensing, imaging, and photonic devices (G. Boobalan et al., 2012).
Heterocyclic Chemistry
Research into the synthesis of thio- and furan-fused heterocycles has led to the development of novel compounds with potential applications in medicinal chemistry and materials science (Merve Ergun et al., 2014).
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide are not fully understood due to the limited availability of research data. It is known that the compound is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine . It contains one basic nitrogen atom in the piperidine ring, which readily forms salts with organic or inorganic acids
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of comprehensive studies. It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its structural similarity to fentanyl .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Based on its structural similarity to fentanyl, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has been administered in doses ranging from 3.25 mg/kg in a 76-kg person .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is known that the compound is a furan-2-carboxamide derivative, suggesting that it may be involved in metabolic pathways related to these types of compounds .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTANJAOWYXSGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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